molecular formula C17H18FNO5S B2776714 N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-4-fluoro-2-methylbenzenesulfonamide CAS No. 1421480-75-2

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-4-fluoro-2-methylbenzenesulfonamide

Cat. No. B2776714
CAS RN: 1421480-75-2
M. Wt: 367.39
InChI Key: KMENOUAZRDNEGL-UHFFFAOYSA-N
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Description

“N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-4-fluoro-2-methylbenzenesulfonamide” is a complex organic compound. It contains a benzo[d][1,3]dioxol-5-yl group, which is a common motif in many bioactive compounds . This group is known to exhibit a variety of activities such as antioxidant, antimicrobial, antitumor, antitubercular, anti-inflammatory, antifungal, and anticonvulsant .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of N-((benzo[1,3]dioxol-5-yl)methylene)-2-cyano-3-substituted phenylacrylohydrazides were designed and synthesized . Another study reported the synthesis of benzo[d][1,3]dioxole gathered pyrazole derivatives by the reaction of chalcones with phenyl hydrazine in the presence of absolute alcohol .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques such as Single-Crystal X-ray Diffraction (SCXRD), FT-IR, FT-Raman, UV–Visible, proton (1H) and carbon (13C) NMR . The structure was resolved by determining the functional groups from FT-IR and FT-Raman spectra .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, a series of N-((benzo[1,3]dioxol-5-yl)methylene)-2-cyano-3-substituted phenylacrylohydrazides were designed and synthesized . Another study reported the transformation of diselenide into various synthetically important unsymmetrical monoselenides by cleavage of the Se–Se bond with sodium borohydride or rongalite followed by addition of suitable electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the HOMO–LUMO energy gap established the charge transition contained by BDMMBH compound . All the derivatives obey Lipinski’s rule of five and have good bioactive scores .

Future Directions

The future directions for research on similar compounds could involve designing more potent drugs using QSAR studies . The employment of novel auxin receptor agonists may be effective for enhancing root growth and crop production .

properties

IUPAC Name

N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-4-fluoro-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO5S/c1-11-8-13(18)3-5-17(11)25(21,22)19-7-6-14(20)12-2-4-15-16(9-12)24-10-23-15/h2-5,8-9,14,19-20H,6-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMENOUAZRDNEGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NCCC(C2=CC3=C(C=C2)OCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-4-fluoro-2-methylbenzenesulfonamide

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